Steroids and steroid derivatives
Steroids and their derivatives are a diverse class of organic compounds characterized by a molecular framework consisting of four interconnected carbon rings, typically named ring A, B, C, and D. These molecules exhibit wide-ranging biological activities due to their structural flexibility, making them essential in various fields including medicine, research, and industry.
In medicinal chemistry, steroids such as corticosteroids are widely used for anti-inflammatory and immunosuppressive effects, while sex hormones like estrogens and androgens play crucial roles in reproductive health. Steroid derivatives have also found applications in agricultural science as growth promoters and in veterinary medicine to enhance animal performance and productivity.
Structurally, steroids can be modified at various positions to create new compounds with improved properties or novel biological activities. These modifications include changes in the side chains, ring substitution, and introduction of functional groups such as hydroxyls, aldehydes, and ketones. The diverse range of derivatives allows for targeted drug design tailored to specific physiological needs.
The synthesis of steroid derivatives often involves complex chemical reactions requiring precise control over reaction conditions and purification steps to achieve high yields and purity. Their extensive use underscores the importance of understanding their structure-activity relationships in both research and clinical applications.
- Pregnane steroids
- Brassinolides and derivatives
- Bile acids, alcohols and derivatives
- Cholesterols and derivatives
- Steroidal saponins
- Cholestane steroids
- Hydroxysteroids
- Bufanolides and derivatives
- Stigmastanes and derivatives
- Steroidal glycosides
- Estrane steroids
- Steroid lactones
- Cucurbitacins
- Ergostane steroids
- Androstane steroids
- Oxosteroids
- Cycloartanols and derivatives
- Physalins and derivatives
- Steroid esters
- 20-oxosteroids
- Steroids and steroid derivatives
- Vitamin D and derivatives
- Hydroxy bile acids, alcohols and derivatives
- Cucurbitacin glycosides
- Tanshinlactones and derivatives
- Androgens and derivatives
- Monohydroxy bile acids, alcohols and derivatives
- Ergosterols and derivatives
- Withanolides and derivatives
- Sulfated steroids
- Gluco/mineralocorticoids, progestogins and derivatives
- Steroid acids
- 1-hydroxysteroids
- Oxasteroids and derivatives
- Cardenolide glycosides and derivatives
- Steroidal alkaloids
- Cardenolides and derivatives
- Cholesteryl esters
- Dihydroxy bile acids, alcohols and derivatives
- Estrogens and derivatives
- 21-hydroxysteroids
- Tetrahydroxy bile acids, alcohols and derivatives
- Delta-5-steroids
- Conanine-type alkaloids
- Trihydroxy bile acids, alcohols and derivatives
- Gorgostanes and derivatives
- Spironolactones and derivatives
- Azasteroids and derivatives
- Cerveratrum-type alkaloids
- Pentahydroxy bile acids, alcohols and derivatives
- Jerveratrum-type alkaloids
- 17-furanylsteroids and derivatives
- 12-alpha-hydroxysteroids
- Taurinated bile acids and derivatives
- Steroid glucuronide conjugates
- 14-alpha-methylsteroids
- Withanolide glycosides and derivatives
- Spirosolanes and derivatives
- Solanidines and derivatives
- Delta-7-steroids
- 11-oxosteroids
- Buxus alkaloids
- Furospirostanes and derivatives
- C24-propyl sterols and derivatives
- 12-beta-hydroxysteroids
- 5,6-epoxysteroids
- 3-beta-hydroxysteroids
- 4-carboxy steroids
- Ecdysteroids
- 22,26-epiminocholestanes
- 16-oxosteroids
- 3-hydroxysteroids
- Solanocapsine-type alkaloids
- 3-amino-22,26-epiminocholestanes
- 17-hydroxysteroids
- Furostanes and derivatives
- 7-hydroxysteroids
- 6-hydroxysteroids
- 14-hydroxysteroids
- 19-oxosteroids
- 18-hydroxysteroids
- 12-hydroxysteroids
- 3-hydroxy delta-5-steroids
- 16-hydroxysteroids
- Halogenated steroids
- Samandarines
- 3-hydroxy delta-7-steroids
- Glycinated bile acids and derivatives
- 3-carboxy steroids
- Delta-1,4-steroids
- 11-hydroxysteroids
Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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